2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16293253
Molecular Formula: C25H26N4O4S2
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O4S2 |
|---|---|
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H26N4O4S2/c1-16-8-9-21-27-22(26-10-12-33-13-11-30)19(23(31)28(21)15-16)14-20-24(32)29(25(34)35-20)17(2)18-6-4-3-5-7-18/h3-9,14-15,17,26,30H,10-13H2,1-2H3/b20-14- |
| Standard InChI Key | XEBXAFZLFNZZNT-ZHZULCJRSA-N |
| Isomeric SMILES | CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOCCO)C=C1 |
Introduction
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its unique structural features. It incorporates a pyrido[1,2-a]pyrimidine framework, which is notable for its diverse pharmacological properties, along with a thiazolidinone moiety and a hydroxyethoxy group. This combination of functional groups enhances its solubility and reactivity, making it an interesting candidate for pharmaceutical research.
Chemical Formula and Molecular Weight
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Chemical Formula: C_24H_30N_4O_4S
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Molecular Weight: Approximately 478.6 g/mol.
Functional Groups
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Thiazolidinone Moiety: Contains a thioxo group, which is crucial for enhancing biological activity through mechanisms such as enzyme inhibition.
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Pyrido[1,2-a]pyrimidine Framework: Known for its diverse pharmacological properties.
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Hydroxyethoxy Group: Enhances solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrido[1,2-a]pyrimidine core followed by functionalization through various reactions such as nucleophilic substitutions and condensation reactions.
Mechanism of Action
The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors. The thioxo group in the thiazolidinone structure may play a crucial role in binding to these targets.
Comparison with Similar Compounds
| Compound Feature | Biological Activity | Potential Applications |
|---|---|---|
| Thiazolidinone Moiety | Antimicrobial, Anticancer | Pharmaceutical Research |
| Pyrido[1,2-a]pyrimidine Framework | Diverse Pharmacological Properties | Medicinal Chemistry |
| Hydroxyethoxy Group | Enhanced Solubility and Reactivity | Improved Bioavailability |
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